molecular formula C13H12Cl2IN3O B6039089 N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B6039089
M. Wt: 424.06 g/mol
InChI Key: FKFHSRQMGDZVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes.

Mechanism of Action

DIPA inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its target proteins, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
DIPA has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell signaling pathways. DIPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DIPA has several advantages for lab experiments. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes. It is also highly specific, meaning it does not inhibit other protein kinases. However, DIPA has some limitations, such as its low solubility in water, making it difficult to use in some experiments.

Future Directions

There are several future directions for the research on DIPA. One potential direction is to study its potential as a cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of DIPA to produce higher yields and purity. Overall, DIPA has significant potential for scientific research and has already contributed to our understanding of various biological processes.

Synthesis Methods

The synthesis of DIPA involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form DIPA. The synthesis method has been optimized to produce high yields of pure DIPA.

Scientific Research Applications

DIPA has been extensively used in scientific research as a potent inhibitor of a specific protein kinase. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. DIPA has also been used to study the role of protein kinases in various biological processes such as cell signaling, cell cycle regulation, and apoptosis.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2IN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-11-4-9(14)3-10(15)5-11/h3-5H,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFHSRQMGDZVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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